N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
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Overview
Description
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction of 5-bromo-2-methoxybenzaldehyde with 4-methoxybenzohydrazide. Schiff bases are known for their versatility and have been widely studied for their potential biological activities and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the synthesis of other complex organic molecules and materials
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide involves its interaction with biological targets. The Schiff base can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(5-Bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide: This compound is similar in structure but has a hydroxyl group instead of a methoxy group.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a biphenyl structure and two methoxy groups
Uniqueness
N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and methoxy groups can enhance its ability to form coordination complexes and interact with biological targets .
Properties
Molecular Formula |
C16H15BrN2O3 |
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Molecular Weight |
363.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-6-3-11(4-7-14)16(20)19-18-10-12-9-13(17)5-8-15(12)22-2/h3-10H,1-2H3,(H,19,20)/b18-10+ |
InChI Key |
DUJGGHKKLYLNKR-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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